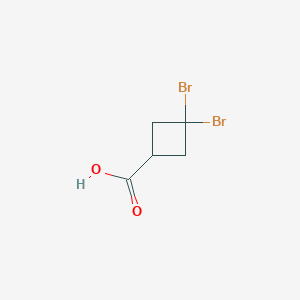

3,3-Dibromocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dibromocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2138234-70-3 . It has a molecular weight of 257.91 . The IUPAC name for this compound is 3,3-dibromocyclobutane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3,3-Dibromocyclobutane-1-carboxylic acid is 1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) . This indicates that the molecule consists of a cyclobutane ring with two bromine atoms attached to the same carbon atom and a carboxylic acid group attached to an adjacent carbon atom .Scientific Research Applications

Organic Synthesis

3,3-Dibromocyclobutane-1-carboxylic acid: is a valuable compound in organic synthesis due to its highly reactive dibromocyclobutane moiety. It can act as a building block for the synthesis of complex molecules. Its carboxylic acid group allows for easy functionalization through reactions such as esterification and amidation, which are crucial in the development of pharmaceuticals and agrochemicals .

Nanotechnology

In the realm of nanotechnology, 3,3-Dibromocyclobutane-1-carboxylic acid can be used to modify the surface of nanoparticles. The carboxylic acid group can bind to metal surfaces, providing a way to functionalize and stabilize nanoparticles for use in catalysis, drug delivery, and imaging .

Polymer Science

This compound finds applications in polymer science as a monomer or a cross-linking agent. Its incorporation into polymer chains can enhance the material’s mechanical properties and thermal stability, making it suitable for specialized applications like high-performance coatings and aerospace materials .

Medicine

While direct applications in medicine are not well-documented for this specific compound, carboxylic acids, in general, are integral to the design of drug molecules. They can improve the solubility and bioavailability of active pharmaceutical ingredients, and their presence in a compound like 3,3-Dibromocyclobutane-1-carboxylic acid could be exploited in prodrug strategies or as intermediates in medicinal chemistry .

Pharmacy

In pharmacy, carboxylic acid derivatives are used to prepare esters and amides, which are common functional groups in active pharmaceutical ingredients3,3-Dibromocyclobutane-1-carboxylic acid could serve as a precursor for such transformations, leading to new drug candidates or specialty pharmaceutical chemicals .

Chemical Synthesis

The dibromocyclobutane structure of 3,3-Dibromocyclobutane-1-carboxylic acid makes it a candidate for use in chemical synthesis, particularly in halogenation reactions. It can be used to introduce bromine atoms into other organic compounds, which is a key step in the synthesis of many organic molecules, including those with potential pharmacological activities .

Material Science

In material science, the compound’s ability to undergo various chemical reactions makes it a versatile agent for modifying material surfaces or creating new materials with desired properties. Its application could range from creating new composites to altering the surface chemistry of biomaterials .

Life Science Research

Although not directly used in life sciences, 3,3-Dibromocyclobutane-1-carboxylic acid could be utilized in research as a synthetic intermediate. Its potential to form various derivatives means it could be used in the study of metabolic pathways, enzyme-substrate interactions, or as a tracer in biochemical investigations .

properties

IUPAC Name |

3,3-dibromocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOHXLYXYMKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dibromocyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2867953.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2867961.png)

![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)

![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2867974.png)